molecular formula C13H17FO2 B13589493 2-(2-Fluoro-4-methylphenyl)-3,3-dimethylbutanoicacid

2-(2-Fluoro-4-methylphenyl)-3,3-dimethylbutanoicacid

Cat. No.: B13589493
M. Wt: 224.27 g/mol
InChI Key: CVRAOARIPSSNSN-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methylphenyl)-3,3-dimethylbutanoic acid is an organic compound characterized by the presence of a fluoro-substituted phenyl ring and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-methylphenyl)-3,3-dimethylbutanoic acid typically involves the reaction of 2-fluoro-4-methylphenylboronic acid with appropriate reagents under controlled conditions. One common method involves the Suzuki-Miyaura coupling reaction, which is catalyzed by palladium and requires a base such as potassium carbonate . The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methylphenyl)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Fluoro-4-methylphenyl)-3,3-dimethylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methylphenyl)-3,3-dimethylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoro group enhances the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylaniline
  • 2-Fluoro-4-methylphenylboronic acid
  • 2-Fluoro-4-methylphenol

Uniqueness

2-(2-Fluoro-4-methylphenyl)-3,3-dimethylbutanoic acid is unique due to its specific structural features, such as the combination of a fluoro-substituted phenyl ring and a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H17FO2

Molecular Weight

224.27 g/mol

IUPAC Name

2-(2-fluoro-4-methylphenyl)-3,3-dimethylbutanoic acid

InChI

InChI=1S/C13H17FO2/c1-8-5-6-9(10(14)7-8)11(12(15)16)13(2,3)4/h5-7,11H,1-4H3,(H,15,16)

InChI Key

CVRAOARIPSSNSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C(=O)O)C(C)(C)C)F

Origin of Product

United States

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